molecular formula C26H35BrO17 B079220 alpha-D-Cellobiosyl bromide heptaacetate CAS No. 14227-66-8

alpha-D-Cellobiosyl bromide heptaacetate

Cat. No. B079220
CAS RN: 14227-66-8
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-VRECAULFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The commercial synthesis process for alpha-D-cellobiosyl bromide heptaacetate involves the reaction of alpha-D-cellobiose octaacetate (CBO) with hydrogen bromide (HBr) in glacial acetic acid or a combination of glacial acetic acid and methylene chloride, yielding the target compound in high yield and excellent quality. The process variables optimized for large-scale synthesis include reaction solvent, time, temperature, HBr stoichiometry, isolation methods, and product purification options, enabling successful preparation in a commercial manufacturing setting (Goggin et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound, particularly in complex forms like with NaI and water, reveals intricate details about its conformation and interaction potential. In such a complex, direct hydrogen bonds among cellobiose molecules are absent, with intramolecular hydrogen bonding patterns significantly influenced by the presence of Na+ ions. These structural insights are crucial for understanding how the compound interacts in chemical reactions and its role in forming glycosidic bonds (Peralta-Inga et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a key intermediate in the synthesis of glycosides and oligosaccharides. Its reactivity under different conditions, including with lithium chloride to form glycosyl chloride derivatives, showcases its versatility in synthetic chemistry. Such reactions are fundamental in the synthesis of complex carbohydrates and glycoconjugates, underscoring the compound's significant utility in glycoscience (Dick & Wesleder, 1976).

Scientific Research Applications

  • Commercial Synthesis : Alpha-D-cellobiosyl bromide heptaacetate has been developed for commercial synthesis with optimized process variables like reaction solvent, time, temperature, and methods for isolation and purification. Its synthesis involves the reaction of alpha-D-cellobiose octaacetate with HBr in glacial acetic acid, yielding high-quality this compound in high yield. This development has been crucial for large-scale production and subsequent applications in various scientific domains (Goggin et al., 1994).

  • Synthesis of Glycosyl Chloride Derivatives : The compound has been used to create 1,2-trans-O-acetyl glycosyl chloride derivatives of d-glucose, cellobiose, and lactose. This process involves converting O-acetyl-α-glycosyl bromide derivatives into corresponding β-chlorides, demonstrating the compound's versatility and utility in synthesizing various glycosidic linkages and derivatives (Dick & Wesleder, 1976).

  • Thermal Glycosylations : Beta-cellobiosyl fluoride heptaacetate, a related compound, has been utilized in thermal reactions with other molecules like tigogenin in organic solvents. This process avoids the use of traditional glycosidation promotors and Lewis acids, indicating the potential for this compound in similar thermal glycosylation reactions (Goggin, Lambert & Walinsky, 1997).

  • Hydrolysis and Enzymatic Studies : Studies on the hydrolysis of alpha- and beta-cellobiosyl fluorides by enzymes like cellobiohydrolases have provided insights into the mechanism of glycosidic bond cleavage and enzyme specificity. Such studies could be relevant for understanding the reactivity and potential enzymatic applications of this compound (Konstantinidis, Marsden & Sinnott, 1993).

  • Synthesis of Glycopeptide Analogues : The compound has potential applications in the synthesis of glycopeptide analogues, where glycosidic bromides are used with amino acids to create glycosylated peptides. This can be particularly useful in studying the role of glycosylation in peptide and protein function (Mitchell et al., 2001).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-VRECAULFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931397
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14227-66-8
Record name Cellobiosyl bromide heptaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Cellobiosyl bromide heptaacetate
Reactant of Route 2
alpha-D-Cellobiosyl bromide heptaacetate
Reactant of Route 3
alpha-D-Cellobiosyl bromide heptaacetate
Reactant of Route 4
alpha-D-Cellobiosyl bromide heptaacetate
Reactant of Route 5
alpha-D-Cellobiosyl bromide heptaacetate
Reactant of Route 6
Reactant of Route 6
alpha-D-Cellobiosyl bromide heptaacetate

Q & A

Q1: What is the significance of developing a commercial synthesis method for α-D-Cellobiosyl bromide heptaacetate?

A1: α-D-Cellobiosyl bromide heptaacetate is a valuable building block in carbohydrate chemistry. It acts as an activated donor of the cellobiose disaccharide unit. Having a commercially viable synthesis method [, ] makes this compound more accessible for researchers and industries working on various applications, including the synthesis of complex carbohydrates, glycoconjugates, and other materials.

Q2: What are the key process parameters that were optimized during the development of the commercial synthesis method?

A2: The research highlights several key process parameters that were optimized for large-scale production of α-D-Cellobiosyl bromide heptaacetate [, ]. These include:

    Q3: What is the significance of successfully producing α-D-Cellobiosyl bromide heptaacetate in a commercial manufacturing plant?

    A3: Successfully scaling up the synthesis from a laboratory setting to a commercial manufacturing plant [, ] demonstrates the feasibility of producing this important compound in larger quantities. This achievement paves the way for wider availability and potential cost reductions, benefiting researchers and industries utilizing α-D-Cellobiosyl bromide heptaacetate in their work.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.